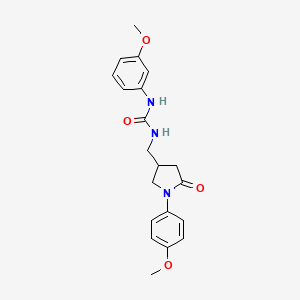
1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as MMPU, is a chemical compound that has been studied for its potential applications in scientific research. MMPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been investigated for its potential biochemical and physiological effects. In
Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
Research has shown that urea derivatives, including compounds structurally related to 1-(3-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, exhibit enzyme inhibition properties against urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds have also been tested for their anticancer activity, demonstrating effects on prostate cancer cell lines. For instance, a study by Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and evaluated their enzyme inhibition and anticancer properties, revealing that some compounds showed significant in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Corrosion Inhibition
Another application of urea derivatives is in corrosion inhibition. Bahrami and Hosseini (2012) investigated the effect of specific urea compounds in inhibiting mild steel corrosion in hydrochloric acid solutions. Their findings suggest that these compounds are efficient corrosion inhibitors, providing a potential application in protecting metal surfaces against acid corrosion (Bahrami & Hosseini, 2012).
Crystal Engineering and Nonlinear Optical Materials
Urea derivatives have also been explored for their potential in crystal engineering and as materials for nonlinear optics (NLO). The formation of noncentrosymmetric structures, which are essential for NLO applications, can be influenced by the molecular design of urea compounds. For example, the study of molecular complexation and the ideal orientation of chromophores linked by hydrogen bonds highlight the strategic design of urea derivatives for enhancing NLO efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Antimicrobial Evaluation
Urea derivatives have also been evaluated for their antimicrobial properties. A study by Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes and assessed their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-8-6-16(7-9-17)23-13-14(10-19(23)24)12-21-20(25)22-15-4-3-5-18(11-15)27-2/h3-9,11,14H,10,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAISASINUDULRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)
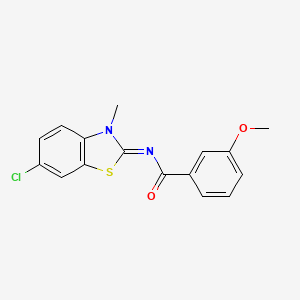

![4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2369301.png)
![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
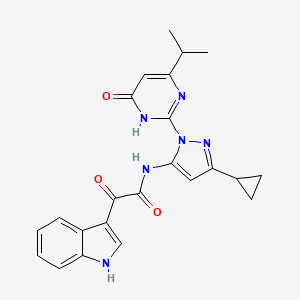
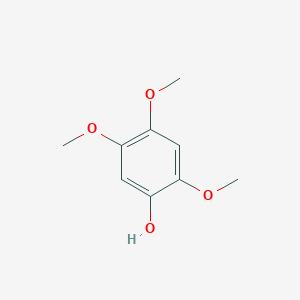
![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)
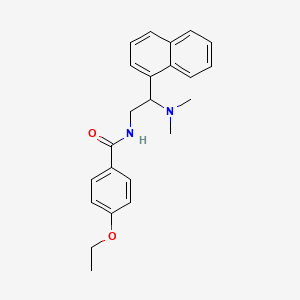
![4-chloro-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2369313.png)
![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)
![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)